Quercetin 3-Caffeylrobinobioside
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Overview
Description
Quercetin 3-Caffeylrobinobioside is a naturally occurring flavonoid glycoside. It is a derivative of quercetin, a well-known flavonoid with various biological activities. This compound is found in certain plants and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3-Caffeylrobinobioside typically involves the glycosylation of quercetin with caffeylrobinobioside. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer the sugar moiety to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction of quercetin from natural sources followed by glycosylation. The extraction process typically uses solvents like ethanol or methanol to isolate quercetin from plant materials. The glycosylation step can be optimized for large-scale production using bioreactors and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-Caffeylrobinobioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycoside moiety in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can result in various glycoside derivatives .
Scientific Research Applications
Quercetin 3-Caffeylrobinobioside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of flavonoid glycosides.
Biology: Research has shown its potential in modulating cellular processes, including apoptosis and cell proliferation.
Medicine: It exhibits promising therapeutic effects in the treatment of inflammatory diseases, cancer, and cardiovascular disorders.
Industry: It is used in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties .
Mechanism of Action
Quercetin 3-Caffeylrobinobioside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates endogenous antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways like NF-κB and MAPK.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell survival pathways such as PI3K/Akt/mTOR
Comparison with Similar Compounds
Quercetin 3-Caffeylrobinobioside is unique due to its specific glycoside moiety, which enhances its solubility and bioavailability compared to quercetin. Similar compounds include:
Quercetin 3-O-glucoside: Another glycoside of quercetin with similar biological activities but different solubility and stability profiles.
Rutin: A quercetin glycoside with a rutinose sugar moiety, known for its strong antioxidant and anti-inflammatory properties.
Isoquercetin: A quercetin glycoside with an isomeric sugar moiety, exhibiting similar but distinct biological effects .
This compound stands out due to its unique glycoside structure, which may offer enhanced therapeutic potential and application versatility.
Properties
Molecular Formula |
C36H36O19 |
---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3/b7-3+/t13-,23+,26-,28-,29-,30+,31+,32-,35+,36-/m0/s1 |
InChI Key |
DLYWVZSZZMLYSR-QYJZUGQHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O |
Origin of Product |
United States |
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